molecular formula C16H30INO2 B13837215 1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide

Cat. No.: B13837215
M. Wt: 395.32 g/mol
InChI Key: VCNCIPDJZWFTLC-UHFFFAOYSA-M
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Description

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide is a chemical compound with the molecular formula C16H30NO2I It is known for its unique structure, which includes a pyrrolidinium core substituted with a cyclohexylpropoxy group and an oxoethyl group

Preparation Methods

The synthesis of 1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide typically involves the reaction of 1-methylpyrrolidine with 3-cyclohexylpropyl bromide to form an intermediate, which is then reacted with ethyl chloroformate to introduce the oxoethyl group. The final step involves the reaction with iodine to form the iodide salt. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide ions.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide can be compared with similar compounds such as:

    1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]pyrrolidinium: This compound lacks the methyl group on the pyrrolidinium ring, which can affect its chemical and biological properties.

    1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium: This compound has a piperidinium core instead of a pyrrolidinium core, leading to differences in its reactivity and applications.

    1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylmorpholinium: The presence of a morpholinium core can influence the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C16H30INO2

Molecular Weight

395.32 g/mol

IUPAC Name

3-cyclohexylpropyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate;iodide

InChI

InChI=1S/C16H30NO2.HI/c1-17(11-5-6-12-17)14-16(18)19-13-7-10-15-8-3-2-4-9-15;/h15H,2-14H2,1H3;1H/q+1;/p-1

InChI Key

VCNCIPDJZWFTLC-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCC1)CC(=O)OCCCC2CCCCC2.[I-]

Origin of Product

United States

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